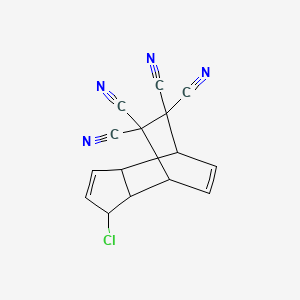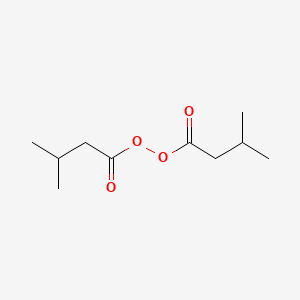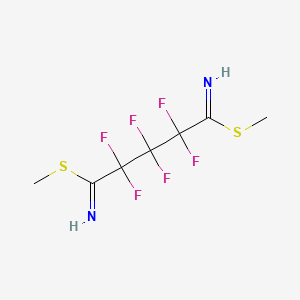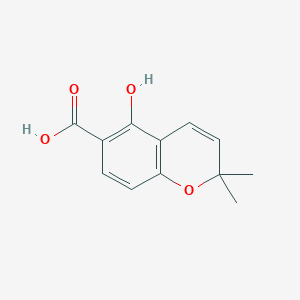
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran ring with a carboxylic acid group at the 6-position, a hydroxyl group at the 5-position, and two methyl groups at the 2-position.
Métodos De Preparación
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 5-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be compared with other benzopyran derivatives:
Trolox: A similar compound with antioxidant properties, commonly used as a standard in antioxidant assays.
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Propiedades
Número CAS |
525-25-7 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-hydroxy-2,2-dimethylchromene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-5-7-9(16-12)4-3-8(10(7)13)11(14)15/h3-6,13H,1-2H3,(H,14,15) |
Clave InChI |
IADPPRBYOPDLQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


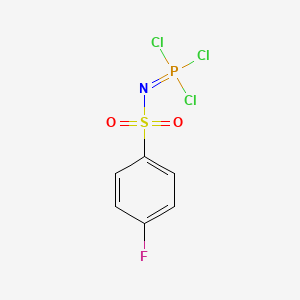
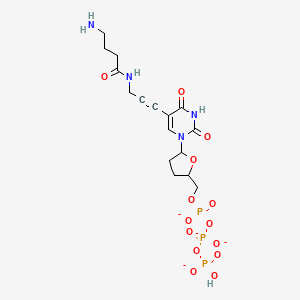

![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
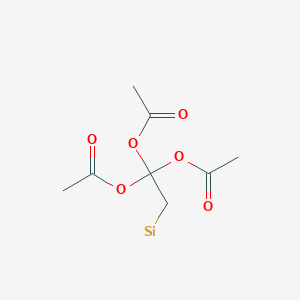
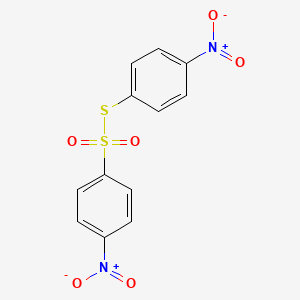
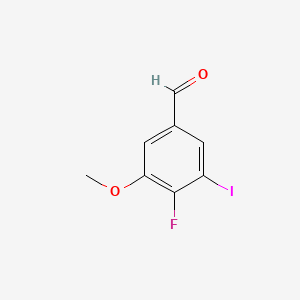
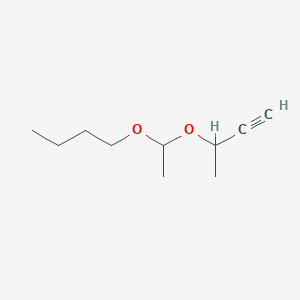
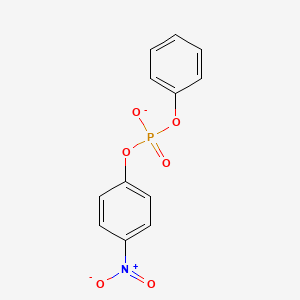
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
